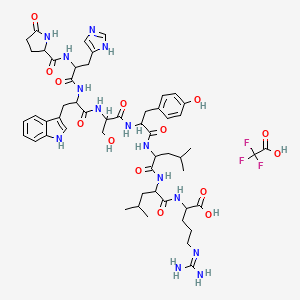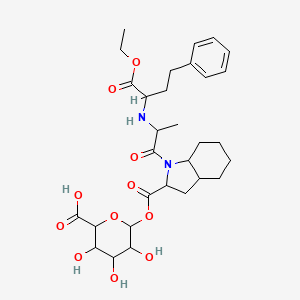
Trandolapril Acyl--D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril Acyl–D-glucuronide involves the conjugation of trandolapril with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of Trandolapril Acyl–D-glucuronide follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trandolapril Acyl–D-glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and acyl migration . These reactions are influenced by the pH and the presence of nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include water (for hydrolysis), bases (for acyl migration), and nucleophiles such as lysine residues in proteins . The reaction conditions vary depending on the desired outcome, with pH and temperature being critical factors .
Major Products: The major products formed from these reactions include the parent compound trandolapril, glucuronic acid, and various acylated derivatives .
Scientific Research Applications
Trandolapril Acyl–D-glucuronide has several scientific research applications. In chemistry, it is used to study the glucuronidation process and the reactivity of acyl glucuronides . In biology and medicine, it is used to investigate the pharmacokinetics and metabolism of trandolapril . The compound is also used in the development of new ACE inhibitors and other related drugs .
Mechanism of Action
The mechanism of action of Trandolapril Acyl–D-glucuronide involves its conversion back to trandolapril, which then inhibits ACE . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other acyl glucuronides such as diclofenac acyl glucuronide and ibuprofen acyl glucuronide . These compounds also undergo glucuronidation and exhibit similar reactivity .
Uniqueness: Trandolapril Acyl–D-glucuronide is unique due to its specific role in the metabolism of trandolapril and its therapeutic applications in treating hypertension and heart failure . Unlike other acyl glucuronides, it is directly related to the pharmacological effects of an ACE inhibitor .
Properties
Molecular Formula |
C30H42N2O11 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
6-[1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38) |
InChI Key |
XIVXFEAPQLOONX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
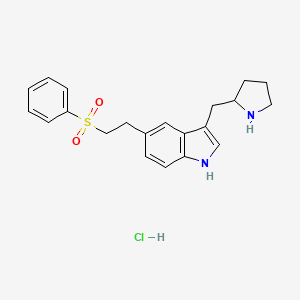
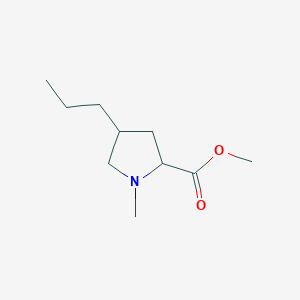

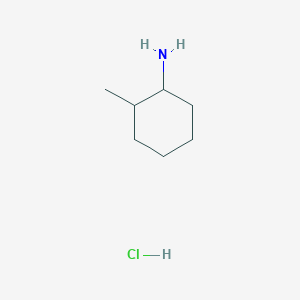
![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
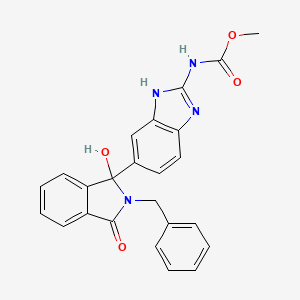
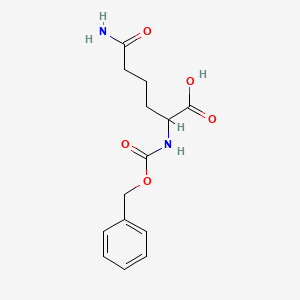
![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)
![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)
